molecular formula C10H14N2O3 B13515765 tert-Butyl 2-amino-5-hydroxynicotinate

tert-Butyl 2-amino-5-hydroxynicotinate

Cat. No.: B13515765
M. Wt: 210.23 g/mol
InChI Key: AOEJIALNSWTSEU-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-hydroxynicotinate is a nicotinic acid derivative featuring a tert-butyl ester group, an amino substituent at the 2-position, and a hydroxyl group at the 5-position of the pyridine ring. The tert-butyl group enhances lipophilicity and stability, while the amino and hydroxyl groups contribute to hydrogen-bonding interactions, influencing target binding and solubility. Its synthesis typically involves multi-step reactions, including esterification, amidation, and selective deprotection, as exemplified in protocols for analogous compounds .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(13)5-12-8(7)11/h4-5,13H,1-3H3,(H2,11,12)

InChI Key

AOEJIALNSWTSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-5-hydroxynicotinate typically involves the esterification of nicotinic acid followed by selective functionalization. One common method includes:

    Esterification: Nicotinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl nicotinate.

    Amination: The tert-butyl nicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position, followed by reduction to convert the nitro group to an amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation at the 5-position using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and nitration, and catalytic hydrogenation for the reduction step to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-5-hydroxynicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of tert-butyl 2-amino-5-oxonicotinate.

    Reduction: Formation of tert-butyl 2-alkylamino-5-hydroxynicotinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-amino-5-hydroxynicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives.

    Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The amino and hydroxyl groups play a crucial role in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize tert-Butyl 2-amino-5-hydroxynicotinate, we compare its properties and applications with three structurally related compounds (Table 1):

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Solubility (LogP) Key Applications
This compound 2-NH₂, 5-OH, COO-tert-butyl ~252.3 1.8 (predicted) PROTACs, kinase inhibitors
tert-Butyl 6-hydroxy-4-(trifluoromethyl)nicotinamido 6-OH, 4-CF₃, CONH-aryl ~498.4 2.5 WDR5 degraders
Methyl 3-hydroxynicotinate 3-OH, COOCH₃ ~153.1 0.9 Antibacterial agents
Ethyl 2-amino-5-fluoronicotinate 2-NH₂, 5-F, COOEt ~200.2 1.5 Antiviral scaffolds

Structural and Functional Insights

Substituent Effects on Reactivity and Stability The tert-butyl ester in the target compound confers superior stability under basic conditions compared to methyl or ethyl esters (e.g., Methyl 3-hydroxynicotinate), which are prone to hydrolysis . However, the tert-butyl group is selectively cleavable under acidic conditions (e.g., trifluoroacetic acid, TFA), a property exploited in multi-step syntheses . The 5-hydroxyl group enhances solubility in polar solvents relative to the 5-fluoro substituent in Ethyl 2-amino-5-fluoronicotinate, making it more suitable for aqueous-phase reactions.

Spectroscopic Characterization The 2-amino group generates distinct NMR signals. For example, in analogous compounds (e.g., Zygocaperoside), amino protons resonate at δ 6.2–6.8 ppm (¹H-NMR), while hydroxyl groups appear as broad singlets around δ 9.5–10.5 ppm . The tert-butyl group typically shows a singlet at δ 1.4–1.5 ppm (¹H-NMR) and δ 28–30 ppm (¹³C-NMR) .

Pharmacological Relevance The trifluoromethyl group in tert-Butyl 6-hydroxy-4-(trifluoromethyl)nicotinamido increases metabolic stability and target affinity compared to the hydroxyl group in the target compound, as seen in WDR5 degraders . The amino-hydroxyl combination in this compound mimics ATP-binding motifs in kinases, enabling competitive inhibition, whereas simpler esters (e.g., Methyl 3-hydroxynicotinate) lack this bioactivity .

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